molecular formula C4H7N5 B1372823 2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride CAS No. 446276-04-6

2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride

Cat. No.: B1372823
CAS No.: 446276-04-6
M. Wt: 125.13 g/mol
InChI Key: ZONUQYCSOJPVAY-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride is a chemical compound with the molecular formula C4H8ClN5. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure imparts unique chemical properties to the compound, making it useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride typically involves the reaction of 1H-1,2,4-triazole with ethyl chloroacetate, followed by the addition of ammonium chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is obtained by crystallization and purification processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring. These derivatives are often used in further chemical synthesis or as intermediates in the production of pharmaceuticals .

Scientific Research Applications

2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A basic triazole compound with similar chemical properties.

    2-(1H-1,2,4-Triazol-1-YL)acetic acid: Another triazole derivative with different functional groups.

    4-(1H-1,2,4-Triazol-1-YL)benzoic acid: A triazole compound with a benzoic acid moiety.

Uniqueness

2-(1H-1,2,4-Triazol-1-YL)ethanimidamide hydrochloride is unique due to its ethanimidamide group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other triazole derivatives may not be as effective .

Properties

CAS No.

446276-04-6

Molecular Formula

C4H7N5

Molecular Weight

125.13 g/mol

IUPAC Name

2-(1,2,4-triazol-1-yl)ethanimidamide

InChI

InChI=1S/C4H7N5/c5-4(6)1-9-3-7-2-8-9/h2-3H,1H2,(H3,5,6)

InChI Key

ZONUQYCSOJPVAY-UHFFFAOYSA-N

SMILES

C1=NN(C=N1)CC(=N)N.Cl

Canonical SMILES

C1=NN(C=N1)CC(=N)N

Pictograms

Irritant

Origin of Product

United States

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